trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane
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Overview
Description
trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane: is a synthetic organic compound characterized by its unique structural features, including a dioxane ring substituted with a difluorophenyl group and a butylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-difluorobenzene and trans-4-N-butylcyclohexanol.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving the difluorophenyl group and the butylcyclohexyl group. This step often requires the use of strong acids or bases as catalysts.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Industrial Production Methods: In an industrial setting, the synthesis of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of phenyl-substituted dioxanes.
Substitution: Formation of amino or thio-substituted dioxanes.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features are explored for the design of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Probes: It can be used as a probe to study biological pathways involving fluorinated compounds.
Industry:
Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- trans-2-(3,4-Dichlorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane
- trans-2-(3,4-Dimethylphenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane
Uniqueness:
- Fluorine Substitution: The presence of fluorine atoms in trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane imparts unique electronic properties, enhancing its reactivity and stability compared to its chlorinated or methylated analogs.
- Biological Activity: Fluorinated compounds often exhibit improved pharmacokinetic properties, making this compound a valuable candidate in drug development.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(4-butylcyclohexyl)-2-(3,4-difluorophenyl)-1,3-dioxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2O2/c1-2-3-4-14-5-7-15(8-6-14)17-12-23-20(24-13-17)16-9-10-18(21)19(22)11-16/h9-11,14-15,17,20H,2-8,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMAIPTTYWJVRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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